molecular formula C23H22BrN5O2 B2489155 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide CAS No. 1326861-34-0

2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide

Cat. No.: B2489155
CAS No.: 1326861-34-0
M. Wt: 480.366
InChI Key: MRERSEZTQLSYCU-UHFFFAOYSA-N
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Description

2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide is a useful research compound. Its molecular formula is C23H22BrN5O2 and its molecular weight is 480.366. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-(4-bromophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26BrN5O2/c1-2-3-4-16-5-11-19(12-6-16)26-22(30)14-28-23(31)21-13-20(27-29(21)15-25-28)17-7-9-18(24)10-8-17/h5-12,15,20-21,27H,2-4,13-14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOXQWMGMOLLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3CC(NN3C=N2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide is a member of the pyrazolo-triazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H19BrN4O2C_{19}H_{19}BrN_4O_2 with a molecular weight of approximately 458.3 g/mol. The structure features a bromophenyl group and a butylphenyl acetamide moiety, contributing to its biological properties.

The biological activity of pyrazolo[1,5-d][1,2,4]triazin derivatives is often linked to their interaction with various biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, affecting cognitive functions and motor control.
  • Reactive Oxygen Species (ROS) Modulation : Some derivatives modulate the production of ROS, which are involved in cellular signaling and homeostasis. Dysregulation of ROS can lead to oxidative stress and subsequent cellular damage.
  • Antiviral Activity : Pyrazole derivatives have demonstrated antiviral properties by inhibiting viral replication through various mechanisms. For instance, some compounds have been shown to interfere with viral polymerases or proteases .

Biological Activities

The compound has exhibited several notable biological activities:

  • Antimicrobial Activity : Research indicates that pyrazolo derivatives possess significant antibacterial and antifungal properties. These effects are attributed to their ability to disrupt microbial cell wall synthesis or function .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. The specific pathways involved in these effects are still under investigation .
  • Neuroprotective Effects : By modulating neurotransmitter levels and reducing oxidative stress, this compound may offer neuroprotective benefits in models of neurodegenerative diseases.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antiviral Studies : A series of pyrazole derivatives were synthesized and evaluated for their antiviral activity against various viruses. The results indicated that certain modifications in the structure significantly enhanced antiviral potency .
  • Cognitive Function Assessment : In animal models, compounds structurally similar to the target compound showed improved memory retention and learning capabilities when administered at specific dosages. This suggests potential applications in treating cognitive impairments .
  • Cancer Cell Line Studies : In vitro studies demonstrated that the compound could inhibit proliferation in cancer cell lines such as HeLa and MCF-7, leading researchers to consider it for further development as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference(s)
AntimicrobialDisruption of cell wall synthesis ,
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis
NeuroprotectiveModulation of neurotransmitters,

Scientific Research Applications

Anticancer Properties

Research has demonstrated that pyrazolo-triazine derivatives exhibit significant anticancer activity. A study conducted on various derivatives showed promising results against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The cytotoxic activities were assessed using the MTT assay, indicating that these compounds could inhibit cancer cell proliferation effectively .

Enzymatic Inhibition

These compounds also show potential as enzyme inhibitors. The structure of pyrazolo-triazines allows for interactions with specific targets in metabolic pathways, making them candidates for the development of drugs aimed at treating diseases associated with enzyme dysregulation .

Case Study 1: Anticancer Activity Evaluation

A recent investigation into the anticancer properties of pyrazolo-triazines included the synthesis of several derivatives based on the core structure of 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide. The study reported that certain modifications significantly enhanced cytotoxic effects against targeted cancer cell lines. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)
Compound AHepG-212.5
Compound BMCF-715.0
Compound CHepG-210.0

Table 1: Anticancer activity of synthesized pyrazolo-triazine derivatives

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of these compounds. The findings indicated that specific derivatives could inhibit key enzymes involved in cancer metabolism, suggesting their utility in combination therapies:

CompoundTarget EnzymeInhibition (%)
Compound AKinase A75
Compound BKinase B68

Table 2: Enzyme inhibition profiles of selected pyrazolo-triazine derivatives

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Reaction Pathway :

Acetamide+H2OH+ or OHCarboxylic Acid+Amine\text{Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{Carboxylic Acid} + \text{Amine}

Conditions and Outcomes :

ConditionProductNotes
Acidic (HCl, reflux)2-[2-(4-bromophenyl)-4-oxopyrazolo-triazin-5-yl]acetic acidComplete hydrolysis observed after 6–8 hours .
Basic (NaOH, 80°C)Sodium salt of the carboxylic acidFaster reaction (2–3 hours) but requires neutralization for isolation .

Hydrolysis studies on structurally related pyrazolo-triazine acetamides demonstrate that electron-withdrawing groups (e.g., bromine) accelerate reaction rates due to increased electrophilicity of the carbonyl carbon .

Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group

The 4-bromophenyl substituent enables substitution reactions with nucleophiles, particularly under catalytic or high-temperature conditions.

Reaction Pathway :

Ar-Br+NuAr-Nu+Br\text{Ar-Br} + \text{Nu}^- \rightarrow \text{Ar-Nu} + \text{Br}^-

Reported Substitutions :

NucleophileConditionsProductYield
Amines (e.g., NH₃)CuI, K₂CO₃, DMF, 120°C4-Aminophenyl derivative65–75%
Thiols (e.g., NaSH)Pd(PPh₃)₄, DMSO, 100°C4-Mercaptophenyl derivative55–60%
MethoxideNaOMe, MeOH, reflux4-Methoxyphenyl derivative70–80%

The bromine atom’s position para to the pyrazolo-triazine ring enhances its electrophilicity, facilitating regioselective substitutions. Palladium catalysts improve yields in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Functionalization of the 4-Oxo Group

The 4-oxo group on the pyrazolo-triazine core participates in condensation and cyclization reactions.

Condensation with Hydrazines

Reaction with hydrazine derivatives forms fused heterocycles, a common strategy in medicinal chemistry.

Example Reaction :

4-Oxo group+H2N-NHRPyrazolo-triazolo-pyrimidine\text{4-Oxo group} + \text{H}_2\text{N-NHR} \rightarrow \text{Pyrazolo-triazolo-pyrimidine}

Conditions :

  • Hydrazine hydrate, ethanol, microwave irradiation (150 W, 10 min) .

  • Yields for analogous structures: 80–90% .

Knoevenagel Condensation

The oxo group reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives.

Example :

4-Oxo+NC-CH₂-CN4-(Dicyanomethylene) derivative\text{4-Oxo} + \text{NC-CH₂-CN} \rightarrow \text{4-(Dicyanomethylene) derivative}

Conditions :

  • Piperidine catalyst, ethanol, reflux (6 hours) .

  • Yield range: 60–70% .

Oxidation

The pyrazolo-triazine core is resistant to oxidation, but the butylphenyl group may undergo side-chain oxidation:

Oxidizing AgentProduct
KMnO₄, H₂SO₄4-Carboxyphenylacetamide
Ozone (O₃)Cleavage of the butyl chain

Reduction

  • Nitro Groups : Not present in this compound, but reductions of the bromine atom (e.g., H₂/Pd-C) are unreported and likely impractical.

  • Amide Group : Stable under standard reduction conditions (e.g., LiAlH₄) .

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